molecular formula C7H4ClN3 B3058768 3-Chloro-1,2,4-benzotriazine CAS No. 91669-21-5

3-Chloro-1,2,4-benzotriazine

Cat. No. B3058768
CAS RN: 91669-21-5
M. Wt: 165.58 g/mol
InChI Key: GGZDOSFUDVOCBS-UHFFFAOYSA-N
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Description

3-Chloro-1,2,4-benzotriazine is a chemical compound with the molecular formula C7H4ClN3. It has a molecular weight of 165.58 and is a powder in its physical form .


Synthesis Analysis

The synthesis of 1,2,4-benzotriazines, including 3-Chloro-1,2,4-benzotriazine, involves diverse intramolecular cyclizations, deoxygenation of benzotriazine N-oxides, acid-catalyzed cyclizations of arylformazans, intermolecular condensations, (4+2) cycloaddition reactions, and ring expansions of 1,2,3-benzotriazoles .


Molecular Structure Analysis

The molecular structure of 3-Chloro-1,2,4-benzotriazine consists of 7 carbon atoms, 4 hydrogen atoms, 3 nitrogen atoms, and 1 chlorine atom . The InChI code for this compound is 1S/C7H4ClN3/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H .


Physical And Chemical Properties Analysis

3-Chloro-1,2,4-benzotriazine is a powder with a melting point of 96-98 degrees Celsius .

Scientific Research Applications

Synthesis of Biologically Active Compounds

1,2,4-Benzotriazines, including 3-Chloro-1,2,4-benzotriazine, are key structural elements of many biologically active compounds . They exhibit diverse biological activities, making them extremely important in the field of medicinal chemistry .

Production of Stable Benzotriazinyl Radicals

1,2,4-Benzotriazines can be transformed into stable benzotriazinyl radicals . These radicals can be converted into diverse supramolecular organic materials , expanding their applications in the field of materials science.

Liquid Crystalline Phases

Stable benzotriazinyl radicals, derived from 1,2,4-benzotriazines, have been reported to exhibit liquid crystalline phases . This property can be harnessed in the development of new materials with unique optical and electronic properties.

Synthesis of Fluorinated Building Blocks

The synthesis of fluorinated building blocks and heterocycles is another area where 1,2,4-benzotriazines, including 3-Chloro-1,2,4-benzotriazine, find application . Fluorinated compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique properties.

Antimicrobial Activity

Certain derivatives of 1,2,4-benzotriazines have shown promising antimicrobial activity . This opens up potential applications in the development of new antimicrobial agents.

Synthesis of Supramolecular Organic Materials

1,2,4-Benzotriazines can be used in the synthesis of diverse supramolecular organic materials . These materials have potential applications in various fields, including electronics and photonics.

Safety and Hazards

The safety information for 3-Chloro-1,2,4-benzotriazine indicates that it may be harmful if inhaled or ingested, and may cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-chloro-1,2,4-benzotriazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZDOSFUDVOCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90535518
Record name 3-Chloro-1,2,4-benzotriazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90535518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1,2,4-benzotriazine

CAS RN

91669-21-5
Record name 3-Chloro-1,2,4-benzotriazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90535518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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